molecular formula C17H13BrFN3O2S B10923748 N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B10923748
M. Wt: 422.3 g/mol
InChI Key: CVGMWVSOVOCLOT-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a quinazolinyl sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Quinazolinyl Sulfanyl Intermediate: This step involves the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline with a suitable thiol reagent under controlled conditions.

    Bromination and Fluorination: The aromatic ring is brominated and fluorinated using appropriate halogenating agents.

    Coupling Reaction: The intermediate is then coupled with an acetamide derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinyl sulfone derivatives, while reduction may produce the corresponding alcohols.

Scientific Research Applications

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which N1-(4-BROMO-2-FLUOROPHENYL)-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-2-FLUOROPHENYL)-2-[(3-METHYL-4-OXO-3,4-DIHYDROQUINAZOLINYL)SULFANYL]ACETAMIDE
  • N-(4-CHLORO-2-FLUOROPHENYL)-2-[(3-METHYL-4-OXO-3,4-DIHYDROQUINAZOLINYL)SULFANYL]ACETAMIDE

Uniqueness

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation is less common in similar compounds, making it a subject of interest for further research.

Properties

Molecular Formula

C17H13BrFN3O2S

Molecular Weight

422.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H13BrFN3O2S/c1-22-16(24)11-4-2-3-5-13(11)21-17(22)25-9-15(23)20-14-7-6-10(18)8-12(14)19/h2-8H,9H2,1H3,(H,20,23)

InChI Key

CVGMWVSOVOCLOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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